Tert-butyl 2-fluorobenzylcarbamate
Overview
Description
Tert-butyl 2-fluorobenzylcarbamate: is a chemical compound with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol . It is known for its use in organic synthesis, particularly in the protection of amines. The compound is characterized by the presence of a tert-butyl group, a fluorobenzyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Protecting Groups for Amines: The tert-butyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) under mild conditions.
Industrial Production Methods: Industrial production of tert-butyl 2-fluorobenzylcarbamate typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-fluorobenzylcarbamate can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Reduction: The compound can be reduced under specific conditions, often involving hydrogenation catalysts.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for carbamates.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd-C) as a catalyst.
Substitution: Sodium azide, chloroformates, and various bases like cesium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Reduced forms, potentially leading to amines.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Chemistry:
Protecting Groups: Tert-butyl 2-fluorobenzylcarbamate is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology:
Enzyme Inhibition: Carbamates can act as enzyme inhibitors, although specific biological applications of this compound are less documented.
Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require protected amine groups.
Industry:
Polymer Chemistry: Used in the synthesis of polymers and materials that require specific functional groups for stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluorobenzylcarbamate primarily involves its role as a protecting group. The tert-butyl group can be introduced to an amine, protecting it from unwanted reactions during synthesis. The protection is achieved through the formation of a stable carbamate linkage, which can be removed under acidic conditions (e.g., trifluoroacetic acid) or by heating .
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the fluorobenzyl group.
Benzyl carbamate: Lacks the tert-butyl group and fluorine atom.
Fluorobenzyl carbamate: Lacks the tert-butyl group.
Uniqueness:
Properties
IUPAC Name |
tert-butyl N-[(2-fluorophenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMBCTDYIIRIKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212788 | |
Record name | 1,1-Dimethylethyl N-[(2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501212788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153903-21-0 | |
Record name | 1,1-Dimethylethyl N-[(2-fluorophenyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153903-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501212788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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